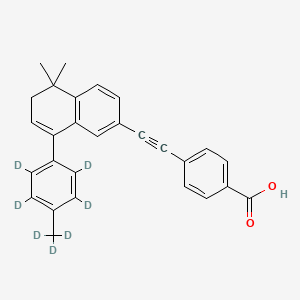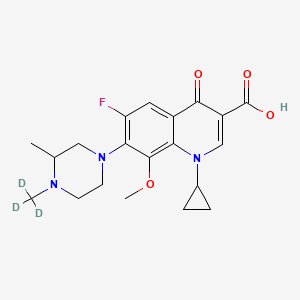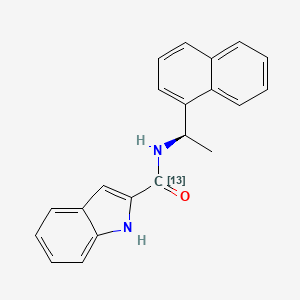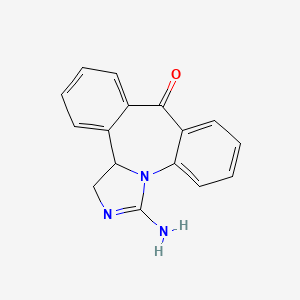
3-Hydroxy Anagrelide-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy Anagrelide-13C3 is a labeled metabolite of Anagrelide, an antithrombotic agent. It is primarily used in research settings to study the pharmacokinetics and metabolism of Anagrelide. The compound has a molecular formula of C7[13C]3H7Cl2N3O2 and a molecular weight of 275.07 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy Anagrelide-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of AnagrelideThe exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in specialized facilities equipped to handle isotopic labeling and ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy Anagrelide-13C3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Aplicaciones Científicas De Investigación
3-Hydroxy Anagrelide-13C3 is used extensively in scientific research, including:
Chemistry: Studying the metabolic pathways and degradation products of Anagrelide.
Biology: Investigating the biological effects and interactions of Anagrelide and its metabolites.
Medicine: Researching the pharmacokinetics and pharmacodynamics of Anagrelide in the treatment of thrombocythemia.
Industry: Used in the development of new antithrombotic agents and in quality control processes for pharmaceutical production .
Mecanismo De Acción
The mechanism of action of 3-Hydroxy Anagrelide-13C3 is similar to that of Anagrelide. It inhibits the maturation of platelets from megakaryocytes by suppressing transcription factors necessary for platelet synthesis. The compound also acts as a phosphodiesterase inhibitor, which increases cyclic adenosine monophosphate levels and reduces platelet aggregation .
Comparación Con Compuestos Similares
Similar Compounds
Anagrelide: The parent compound used to treat essential thrombocytosis.
Anagrelide Hydrochloride: A hydrochloride salt form of Anagrelide.
Ethyl 2-(6-Amino-2,3-dichlorobenzylamino)acetate: An impurity related to Anagrelide
Uniqueness
3-Hydroxy Anagrelide-13C3 is unique due to its isotopic labeling, which allows for detailed metabolic studies and tracking within biological systems. This labeling provides insights into the pharmacokinetics and metabolic pathways of Anagrelide that are not possible with the non-labeled compound .
Propiedades
IUPAC Name |
6,7-dichloro-3-hydroxy-3,5-dihydro-1H-(2,4,5-13C3)imidazolo[2,1-b]quinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-15-9(17)8(16)14-10(15)13-6/h1-2,9,17H,3H2,(H,13,14,16)/i8+1,9+1,10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXTUTDKZVOONF-SKMPNTIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C3N1C(C(=O)N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=[13C]3N1[13CH]([13C](=O)N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)




![2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime](/img/structure/B565263.png)



